

Physical and chemical properties of Piribedil D8.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of Piribedil D8

Introduction

Piribedil D8 is the deuterium-labeled analog of Piribedil, a non-ergot dopamine agonist used in the management of Parkinson's disease.[1][2][3] The introduction of eight deuterium atoms into the piperazine ring of the Piribedil molecule makes it a valuable tool in analytical and research settings.[1] Its primary application is as an internal standard for the quantitative analysis of Piribedil in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The use of a deuterated standard such as **Piribedil D8** enhances the accuracy and precision of bioanalytical methods by correcting for variations during sample preparation and instrumental analysis.[1]

Physical and Chemical Properties

The physicochemical properties of a drug substance are critical as they influence its formulation, delivery, and pharmacokinetic profile.[4][5] While extensive data on the deuterated form is specific to its analytical use, the properties of the parent compound, Piribedil, are well-characterized and provide a foundational understanding.

Quantitative Data Summary



Property	Value	Source
IUPAC Name	1-(1,3-benzodioxol-5- ylmethyl)-2,2,3,3,5,5,6,6- octadeuterio-4-pyrimidin-2- ylpiperazine	[1]
CAS Number	1398044-45-5	[1][3]
Molecular Formula	C16H10D8N4O2	[1][3][6]
Molecular Weight	306.39 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (up to 33.33 mg/mL with ultrasonic assistance)	[3]
pKa (Piribedil)	6.94 and 1.3	[7][8]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[3]

Pharmacology and Mechanism of Action

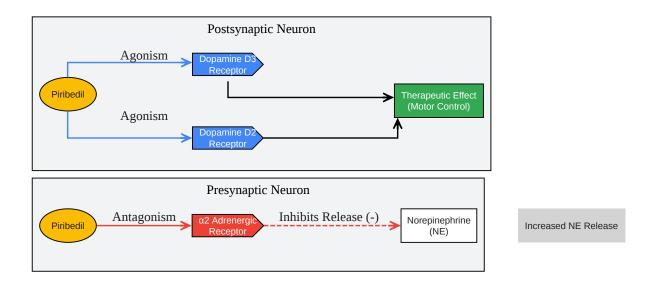
Piribedil exhibits a unique pharmacological profile, acting primarily on the dopaminergic and adrenergic systems.[1][9] This dual mechanism is central to its therapeutic effects in Parkinson's disease.

- Dopaminergic System: Piribedil is a dopamine D2 and D3 receptor agonist, meaning it stimulates these receptors, mimicking the action of dopamine.[9][10][11] This is particularly relevant in Parkinson's disease, where the degeneration of dopaminergic neurons leads to a dopamine deficiency.[9] Some studies indicate a higher affinity for D3 receptors compared to D2 receptors.[1][10]
- Adrenergic System: It also functions as an antagonist at α2-adrenergic receptors (specifically α2A and α2C subtypes).[1][9] This action enhances the release of norepinephrine, which can contribute to improved cognitive function and alertness.[9]



 Other Receptors: Piribedil has minimal or low affinity for serotoninergic, cholinergic, and histaminergic receptors.[1]

Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Dual mechanism of Piribedil on adrenergic and dopaminergic receptors.

Experimental Protocols

The characterization and quantification of **Piribedil D8** and its parent compound rely on established analytical techniques.[4] The most common application, as an internal standard, involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][12]

Protocol: Quantification of Piribedil in Human Plasma using Piribedil D8

This protocol is adapted from a validated LC-MS/MS method for bioequivalence studies.[12] [13]



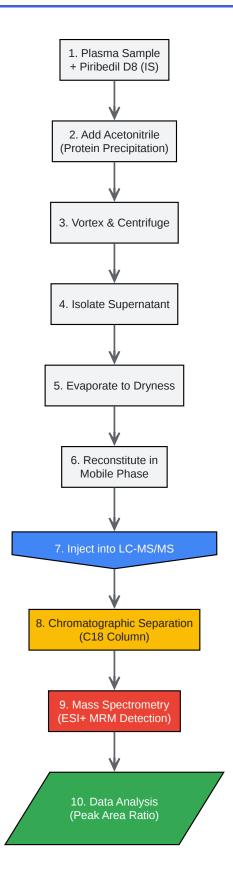
- 1. Sample Preparation (Protein Precipitation):
- To a 200 μL aliquot of human plasma, add a known concentration of Piribedil D8 (internal standard).
- Add 600 μL of acetonitrile to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. Liquid Chromatography (LC) Conditions:
- Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 μm).[12][13]
- Mobile Phase: Isocratic elution with 75% ammonium acetate buffer (10 mM) and 25% acetonitrile.[12][13]
- Flow Rate: 1.0 mL/min.[12][13]
- Column Temperature: Ambient.
- Injection Volume: 10 μL.
- 3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[12]
- MRM Transitions:
 - Piribedil: m/z 299 -> 135.[12][13]



- Piribedil D8 (IS): m/z 307 -> 135.[12][13]
- Data Analysis: The concentration of Piribedil in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.

Experimental Workflow Diagram





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Piribedil D8|Deuterated Dopamine Agonist [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pharmainventor.com [pharmainventor.com]
- 6. keyorganics.net [keyorganics.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 10. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson's Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices [accscience.com]
- 12. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Piribedil D8.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196680#physical-and-chemical-properties-of-piribedil-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com